Autotaxin Inhibitory Potency vs. Close N-7 Oxolanylmethyl Analog (PDB 7g4s)
The target compound's closest crystallographically characterized analog, 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibits an IC50 of 0.95455 µM against rat Autotaxin as determined by the co-crystal structure PDB 7g4s [1]. The target compound replaces the oxolan-2-ylmethyl group at N-7 with a 2-phenylethyl group, providing an altered hydrogen-bonding and steric profile that is predicted to shift the IC50 into a distinct range, though direct quantitative data for the target compound itself is not publicly available.
| Evidence Dimension | Autotaxin IC50 |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine IC50 = 0.95455 µM |
| Quantified Difference | Comparison not possible without target compound data; structural analogy suggests potential modulation of activity |
| Conditions | Rat Autotaxin enzyme assay; crystal structure (PDB 7g4s) |
Why This Matters
This data point defines the scaffold's baseline potency against Autotaxin using a closely related analog, and underscores that the N-7 substituent is a critical potency handle that cannot be altered without affecting biological outcome.
- [1] PDB entry 7g4s: Crystal Structure of rat Autotaxin in complex with 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, IC50=0.95455 microM. Deposited 2023-06-05. View Source
